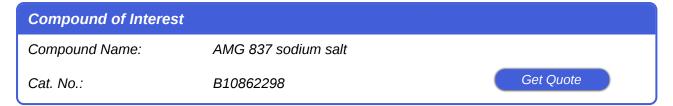


A Comparative Guide to GPR40 Agonists: AMG 837 Sodium Salt vs. TAK-875

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A detailed comparison of the pharmacological profiles of two key G-protein-coupled receptor 40 (GPR40) agonists, AMG 837 and TAK-875, for researchers and drug development professionals.

G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes.[1][2][3] Its activation by medium and long-chain fatty acids enhances glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[1][4] This has led to the development of synthetic agonists, including AMG 837 and TAK-875 (fasiglifam), both of which have entered clinical trials. However, their development trajectories and pharmacological profiles exhibit key differences, particularly concerning safety and mechanism of action.

TAK-875 showed satisfactory glucose-lowering effects in Phase II and III studies, but its development was prematurely terminated in Phase III trials due to unexpected drug-induced liver injury (DILI). In contrast, AMG 837 has been characterized as a potent partial agonist with a favorable preclinical profile. This guide provides a comparative overview of these two compounds, focusing on their mechanism of action, efficacy, and safety, supported by available data.

GPR40 Signaling Pathway

Activation of GPR40 by agonists like AMG 837 and TAK-875 primarily initiates a Gαq-mediated signaling cascade. This pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3)

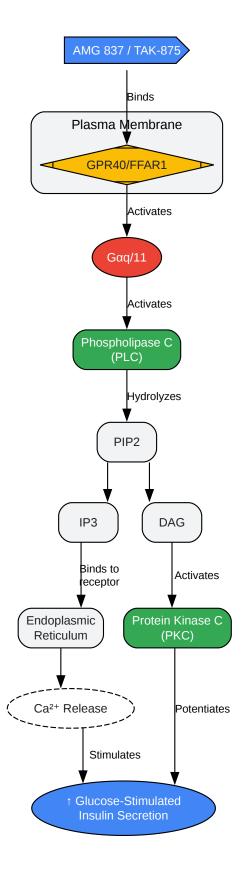






and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The resulting increase in intracellular Ca2+ is a key driver for the exocytosis of insulin granules from pancreatic β -cells, but only in the presence of elevated glucose levels. Some research also suggests that GPR40 can signal through β -arrestin pathways, which may also contribute to GSIS.





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Caption: GPR40 agonist-induced insulin secretion pathway.



Head-to-Head Comparison: AMG 837 vs. TAK-875

While direct side-by-side clinical comparisons are limited, preclinical data provides a basis for evaluating their distinct pharmacological properties. AMG 837 is described as a partial agonist, whereas TAK-875 is also considered a partial agonist that binds to an allosteric site.

In Vitro Potency and Efficacy

Both compounds demonstrate high potency in activating the GPR40 receptor across various species. The tables below summarize key quantitative data from cell-based assays.

Table 1: In Vitro Agonist Potency (EC50, nM)

Assay Type	Species	AMG 837	TAK-875 (Fasiglifam)	Reference
Ca ²⁺ Mobilization	Human	41 (Aequorin)	75.2	,
	Rat	44 (Aequorin)	140.4	,
	Mouse	17 (Aequorin)	-	
	Monkey	59 (Aequorin)	906.2	,
β-Arrestin Recruitment	Human	-	154.0	
Insulin Secretion	Mouse Islets	142	-	

| | RINm5F Cells | - | 27,000 (27 μM) | |

Note: Assay conditions and cell lines may vary between studies, affecting direct comparability.

Table 2: Pharmacological Characteristics



Feature	AMG 837	TAK-875 (Fasiglifam)	Reference
Agonist Type	Partial Agonist	Partial Allosteric Agonist	,
Signaling Pathway	Gαq	Gαq, β-arrestin	,
Clinical Status	Entered Clinical Trials	Terminated in Phase	1

| Primary Safety Concern | Not publicly detailed | Drug-Induced Liver Injury (DILI) | |

Safety and Hepatotoxicity Profile of TAK-875

The primary differentiator between the two compounds is the liver safety profile. The development of TAK-875 was halted due to DILI observed in Phase III trials. Subsequent research has identified several contributing mechanisms:

- Reactive Metabolites: TAK-875 can form a reactive acyl glucuronide metabolite (TAK-875AG) in hepatocytes. This metabolite can covalently bind to proteins, a risk factor for DILI.
- Bile Transporter Inhibition: Both TAK-875 and its glucuronide metabolite inhibit crucial bile acid transporters in the liver, such as BSEP, NTCP, OATPs, and MRPs. This inhibition can lead to the accumulation of toxic bile acids in hepatocytes.
- Mitochondrial Dysfunction: Studies have shown that TAK-875 can impair mitochondrial function in hepatocytes by interfering with oxidative phosphorylation.
- ROS Generation: TAK-875 has been shown to induce the generation of reactive oxygen species (ROS) in a GPR40-dependent manner in hepatocarcinoma cells, contributing to its cytotoxicity.

It is important to note that this liver toxicity is considered to be linked to the intrinsic properties of the TAK-875 molecule itself, rather than a class-wide effect of all GPR40 agonists.

Experimental Protocols and Workflows



The evaluation of GPR40 agonists relies on a series of standardized in vitro and in vivo assays to determine potency, efficacy, and mechanism of action.

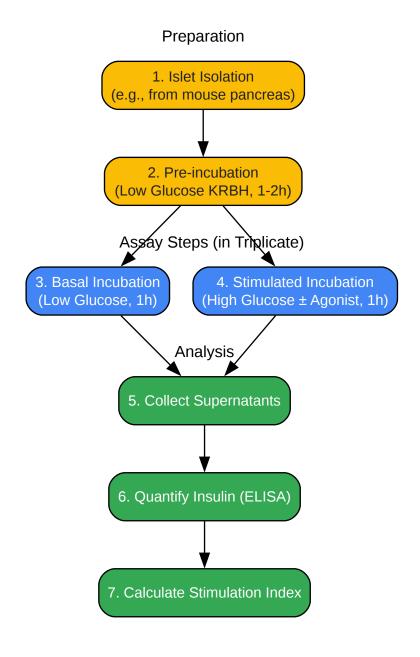
Key Experiment: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay is fundamental for characterizing the primary function of GPR40 agonists. It measures the ability of a compound to potentiate insulin release from pancreatic islets in a glucose-dependent manner.

Methodology:

- Islet Isolation: Pancreatic islets are isolated from a suitable species (e.g., mouse, rat, or human donor) using collagenase digestion followed by purification.
- Pre-incubation: Isolated islets are pre-incubated for 1-2 hours in a Krebs-Ringer Bicarbonate Buffer (KRBH) containing a low glucose concentration (e.g., 2.8 mM) to establish a basal insulin secretion rate.
- Basal Secretion (Low Glucose): A subset of islets is incubated in fresh low-glucose KRBH for a defined period (e.g., 1 hour). The supernatant is collected to measure basal insulin levels.
- Stimulated Secretion (High Glucose): The remaining islets are then incubated in KRBH containing a high glucose concentration (e.g., 16.7 mM) with and without the test compound (e.g., AMG 837) for the same duration.
- Insulin Quantification: The amount of insulin in the collected supernatants is quantified using methods like ELISA (Enzyme-Linked Immunosorbent Assay).
- Data Analysis: The insulin secretion at high glucose (with and without the agonist) is compared to the basal secretion at low glucose. The results are often expressed as a stimulation index.





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Caption: Workflow for a static Glucose-Stimulated Insulin Secretion (GSIS) assay.

Conclusion

Both AMG 837 and TAK-875 are potent GPR40 agonists that effectively stimulate glucosedependent insulin secretion. The clinical development of TAK-875, however, was halted due to significant hepatotoxicity, which has been mechanistically linked to the formation of reactive metabolites and inhibition of bile acid transport. AMG 837 remains an important tool compound



for studying GPR40 pharmacology. The divergent paths of these two molecules underscore the critical importance of thorough safety and toxicology assessments in drug development. The experience with TAK-875 has provided valuable insights, guiding the design of next-generation GPR40 agonists to mitigate the risk of liver injury while retaining therapeutic efficacy.

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